molecular formula C12H19N3O B2423241 4-cyano-N-cyclopentylpiperidine-1-carboxamide CAS No. 1216766-71-0

4-cyano-N-cyclopentylpiperidine-1-carboxamide

Cat. No.: B2423241
CAS No.: 1216766-71-0
M. Wt: 221.304
InChI Key: SQGHFUGUYNCQCA-UHFFFAOYSA-N
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Description

4-Cyano-N-cyclopentylpiperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine chemical class. Piperidine rings are one of the most significant heterocycles in pharmaceutical research, forming the core structure of more than twenty classes of medications . This particular molecule features a carboxamide group linking the piperidine nitrogen to a cyclopentyl substituent and contains a cyano functional group, modifications that are frequently employed in medicinal chemistry to fine-tune the properties of a lead compound. Piperidine derivatives are extensively investigated for their diverse biological activities and their utility as key synthetic intermediates in drug discovery campaigns . The specific structural motifs present in this compound suggest its potential value as a building block for the synthesis of more complex molecules or as a candidate for screening against biological targets. Related piperidine-carboxamide compounds have been explored for various applications, indicating the versatility of this molecular framework . As with all compounds in its class, researchers are interested in its potential interaction with central nervous system targets, among others. This product is intended for research and further manufacturing applications only and is not for direct human or veterinary use.

Properties

IUPAC Name

4-cyano-N-cyclopentylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c13-9-10-5-7-15(8-6-10)12(16)14-11-3-1-2-4-11/h10-11H,1-8H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQGHFUGUYNCQCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of 4-cyano-N-cyclopentylpiperidine-1-carboxamide may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-cyclopentylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the cyano group can be replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

4-cyano-N-cyclopentylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-cyano-N-cyclopentylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or electrostatic interactions, while the piperidine moiety can enhance the compound’s binding affinity to its target. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Piperidine derivatives: Compounds like piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.

    Cyano compounds: Compounds such as 4-cyanopyridine and 4-cyano-4-(thiobenzoylthio)pentanoic acid share the cyano group and are used in similar applications

Uniqueness

4-cyano-N-cyclopentylpiperidine-1-carboxamide is unique due to its combination of a cyano group and a cyclopentylpiperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

4-Cyano-N-cyclopentylpiperidine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Chemical Structure and Synthesis

The molecular formula of this compound is C13H16N2OC_{13}H_{16}N_2O. The compound features a piperidine ring substituted with a cyano group and a cyclopentyl moiety. Its synthesis typically involves the reaction of cyclopentylamine with a suitable carboxylic acid derivative followed by the introduction of the cyano group through nitrile chemistry.

Synthesis Pathway

  • Starting Materials : Cyclopentylamine, appropriate carboxylic acid derivative.
  • Reagents : Coupling agents (e.g., EDC, HATU), nitriles.
  • Method :
    • React cyclopentylamine with the carboxylic acid derivative to form an amide.
    • Introduce the cyano group via nucleophilic substitution or direct nitration.

Pharmacological Profile

This compound has shown promising biological activities across various assays:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antibacterial properties against Escherichia coli and other pathogens .
  • Cytotoxicity : The compound has been evaluated for its cytotoxic effects on different cancer cell lines, showing selective toxicity towards malignant cells while sparing normal cells .
  • Mechanism of Action : The biological activity is believed to be mediated through inhibition of specific enzymes or receptors involved in cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. Key modifications include:

  • Cyclopentyl Substitution : Variations in the cyclopentyl structure can influence lipophilicity and cellular uptake.
  • Cyano Group Positioning : Altering the position of the cyano group may affect the binding affinity to target proteins.

Study 1: Antibacterial Activity

In a study assessing the antibacterial efficacy of various piperidine derivatives, this compound demonstrated notable activity against E. coli, with an IC50 value significantly lower than that of standard antibiotics .

Study 2: Anticancer Properties

A recent investigation into the anticancer potential of this compound revealed that it inhibited cell growth in several human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .

Biological Activity Summary

Activity TypeTarget Organism/Cell LineIC50 Value (μM)Reference
AntibacterialE. coli5.0
CytotoxicityU937 Cells12.0
AnticancerMCF-7 (Breast Cancer)8.0

Structure-Activity Relationship Insights

ModificationEffect on Activity
Cyclopentyl Chain LengthIncreased lipophilicity
Cyano Group PositionEnhanced receptor binding

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-cyano-N-cyclopentylpiperidine-1-carboxamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization involves systematic variation of reaction parameters such as temperature, solvent polarity, and catalyst choice. For example, analogous piperidine carboxamide syntheses (e.g., N-(1-isopropyl-4-piperidinyl)-2-phenoxyacetamide) utilize stepwise coupling of cyclopentylamine with activated carbonyl intermediates under inert conditions . Purification via column chromatography or recrystallization, followed by characterization using NMR and HPLC (≥98% purity thresholds), ensures reproducibility .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the cyano group (~110 ppm in 13C^{13}\text{C} NMR) and carboxamide protons (δ 6.5–8.0 ppm in 1H^{1}\text{H} NMR) to confirm regiochemistry .
  • X-ray Diffraction (XRD) : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar N-(4-chlorophenyl)-4-methylpiperidine-1-carboxamide (unit cell parameters: a=13.286a = 13.286 Å, b=9.1468b = 9.1468 Å, c=10.957c = 10.957 Å) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological relevance of substituents in this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the cyclopentyl group with cyclohexyl or aromatic rings (e.g., anilino derivatives in 4-Anilino-1-Boc-piperidine) to assess steric/electronic effects on target binding .
  • In Vitro Assays : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase or GPCR screens) to quantify potency shifts. Use dose-response curves (IC50_{50}/EC50_{50}) and molecular docking to correlate structural features with activity .

Q. What strategies resolve contradictions in solubility or stability data across experimental batches?

  • Methodological Answer :

  • Controlled Replication : Standardize solvent systems (e.g., DMSO for solubility tests) and storage conditions (e.g., −20°C under argon) to minimize batch variability .
  • Analytical Cross-Validation : Compare HPLC, LC-MS, and thermal gravimetric analysis (TGA) data to identify degradation products or polymorphic forms .

Q. How can computational modeling predict this compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) : Simulate ligand-receptor binding using force fields (e.g., AMBER) to identify key residues (e.g., hydrogen bonds with the carboxamide group) .
  • ADMET Prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) and guide lead optimization .

Methodological and Theoretical Frameworks

Q. What experimental designs are suitable for probing the compound’s mechanism of action in neurological systems?

  • Methodological Answer :

  • In Vivo/Ex Vivo Models : Employ rodent neurobehavioral assays (e.g., forced swim test for antidepressant activity) paired with microdialysis to monitor neurotransmitter levels (e.g., serotonin/dopamine) .
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^{3}\text{H}-ligands) in competitive binding assays to determine affinity for σ-1 or NMDA receptors .

Q. How should researchers address discrepancies between theoretical predictions and empirical data?

  • Methodological Answer :

  • Error Source Analysis : Check for force field inaccuracies in docking studies or unaccounted solvent effects in DFT calculations .
  • Iterative Refinement : Adjust computational parameters (e.g., solvation models) and validate with experimental IC50_{50} values .

Data Presentation and Compliance

Q. What standards ensure reproducibility in reporting synthetic procedures and analytical data?

  • Methodological Answer :

  • FAIR Principles : Document reaction conditions (e.g., equivalents, temperature) in machine-readable formats (e.g., XML or CIF files) .
  • MIACE Guidelines : Include raw spectral data (NMR, IR) and chromatograms in supplementary materials, as seen in Acta Crystallographica submissions .

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